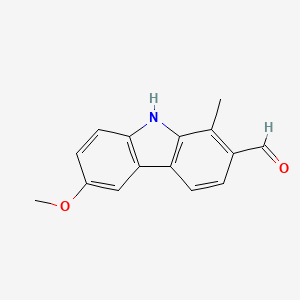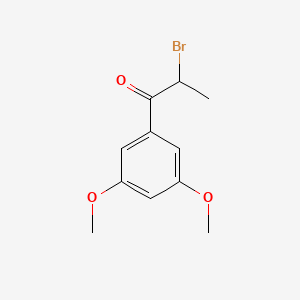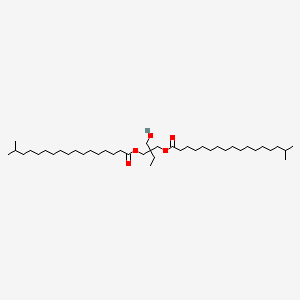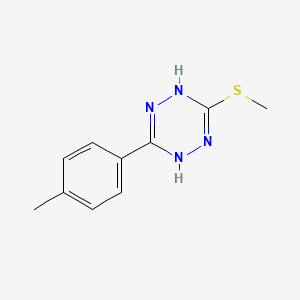
2,5-Di-tert-butyl-3-methylbenzene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Di-tert-butyl-3-methylbenzene-1,4-diol is an organic compound classified as a derivative of benzene. It is characterized by the presence of two tert-butyl groups and a methyl group attached to a benzene ring, along with two hydroxyl groups at the 1 and 4 positions. This compound is known for its antioxidant properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di-tert-butyl-3-methylbenzene-1,4-diol typically involves the alkylation of benzene derivatives. One common method is the reaction of benzene with tert-butyl chloride in the presence of anhydrous aluminum chloride as a catalyst . This reaction produces tert-butylbenzene, which can then undergo further reactions to introduce the methyl and hydroxyl groups.
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts such as aluminum chloride is common in these processes .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Di-tert-butyl-3-methylbenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to the diol form.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, quinones, and hydroquinones .
Wissenschaftliche Forschungsanwendungen
2,5-Di-tert-butyl-3-methylbenzene-1,4-diol has several scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential role in inhibiting oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects in preventing oxidative damage in cells.
Industry: Used as a stabilizer in fuels and lubricants to prevent oxidation.
Wirkmechanismus
The compound exerts its effects primarily through its antioxidant properties. It acts as a terminating agent that suppresses autoxidation by converting peroxy radicals to hydroperoxides. This mechanism is similar to that of other antioxidants like butylated hydroxytoluene . The molecular targets include reactive oxygen species, which are neutralized by the compound, thereby preventing oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butylated Hydroxytoluene (BHT): Similar in structure and function, used as an antioxidant in various applications.
2,6-Di-tert-butyl-4-methylphenol: Another antioxidant with similar properties and applications.
Uniqueness
2,5-Di-tert-butyl-3-methylbenzene-1,4-diol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its combination of tert-butyl and methyl groups, along with hydroxyl groups, makes it particularly effective as an antioxidant .
Eigenschaften
CAS-Nummer |
71745-72-7 |
|---|---|
Molekularformel |
C15H24O2 |
Molekulargewicht |
236.35 g/mol |
IUPAC-Name |
2,5-ditert-butyl-3-methylbenzene-1,4-diol |
InChI |
InChI=1S/C15H24O2/c1-9-12(15(5,6)7)11(16)8-10(13(9)17)14(2,3)4/h8,16-17H,1-7H3 |
InChI-Schlüssel |
FZNYTOPOPKVJNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC(=C1C(C)(C)C)O)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[(4-Methoxyphenyl)methylidene]-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14478041.png)



![5-[(1S,2R,4aR,8aS)-5-Hydroxy-1,2,4a,5-tetramethyldecahydronaphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B14478074.png)
![Trimethyl{[1-(2-methylcyclohex-1-en-1-yl)ethenyl]oxy}silane](/img/structure/B14478082.png)



![[(1-Nitronaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14478100.png)



